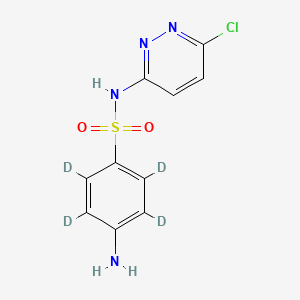
Sulfachlorpyridazine-d4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sulfachlorpyridazine-d4 is a deuterium-labeled derivative of sulfachlorpyridazine, a sulfonamide antimicrobial compound. It is primarily used in scientific research as a stable isotope-labeled compound for various analytical and pharmacokinetic studies . The molecular formula of this compound is C10H5D4ClN4O2S, and it has a molecular weight of 288.75 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of sulfachlorpyridazine-d4 involves the incorporation of deuterium atoms into the sulfachlorpyridazine molecule. This can be achieved through various methods, including catalytic hydrogen-deuterium exchange reactions. The reaction typically involves the use of deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C) under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to ensure efficient incorporation of deuterium atoms. The final product is purified through crystallization and chromatography techniques to achieve the desired purity and isotopic labeling .
Análisis De Reacciones Químicas
Types of Reactions
Sulfachlorpyridazine-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium hydroxide (NaOH) or potassium cyanide (KCN).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Major Products Formed
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamide derivatives.
Aplicaciones Científicas De Investigación
Sulfachlorpyridazine-d4 is widely used in scientific research for various applications, including:
Chemistry: Used as a reference standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy for the quantification and structural elucidation of sulfonamide compounds.
Biology: Employed in metabolic studies to trace the metabolic pathways and biotransformation of sulfachlorpyridazine in biological systems.
Medicine: Utilized in pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion (ADME) of sulfachlorpyridazine in animal models.
Industry: Applied in the development and quality control of veterinary pharmaceuticals and antimicrobial agents
Mecanismo De Acción
Sulfachlorpyridazine-d4, like its parent compound sulfachlorpyridazine, exerts its antimicrobial effects by inhibiting the synthesis of dihydrofolic acid in bacteria. This is achieved through the competitive inhibition of the enzyme dihydropteroate synthase, which is essential for the production of folic acid. The inhibition of folic acid synthesis ultimately leads to the disruption of bacterial DNA synthesis and cell division .
Comparación Con Compuestos Similares
Similar Compounds
Sulfachlorpyridazine: The non-deuterated form of sulfachlorpyridazine-d4, used as an antimicrobial agent in veterinary medicine.
Sulfadiazine: Another sulfonamide antimicrobial used to treat bacterial infections.
Sulfamethoxazole: Commonly used in combination with trimethoprim to treat various bacterial infections.
Uniqueness
This compound is unique due to its deuterium labeling, which provides enhanced stability and allows for precise analytical measurements in research studies. The incorporation of deuterium atoms also helps in distinguishing the compound from its non-labeled counterparts in complex biological matrices .
Propiedades
Fórmula molecular |
C10H9ClN4O2S |
|---|---|
Peso molecular |
288.75 g/mol |
Nombre IUPAC |
4-amino-N-(6-chloropyridazin-3-yl)-2,3,5,6-tetradeuteriobenzenesulfonamide |
InChI |
InChI=1S/C10H9ClN4O2S/c11-9-5-6-10(14-13-9)15-18(16,17)8-3-1-7(12)2-4-8/h1-6H,12H2,(H,14,15)/i1D,2D,3D,4D |
Clave InChI |
XOXHILFPRYWFOD-RHQRLBAQSA-N |
SMILES isomérico |
[2H]C1=C(C(=C(C(=C1N)[2H])[2H])S(=O)(=O)NC2=NN=C(C=C2)Cl)[2H] |
SMILES canónico |
C1=CC(=CC=C1N)S(=O)(=O)NC2=NN=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


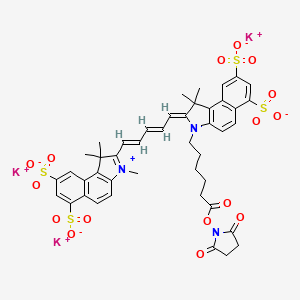
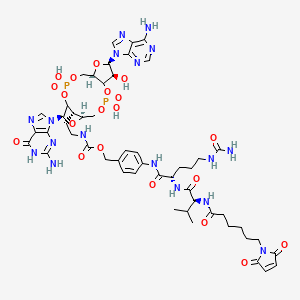
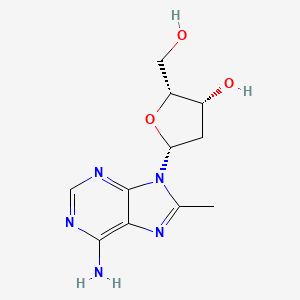
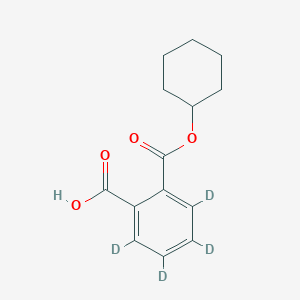
![4-(ethylamino)-1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B12404202.png)


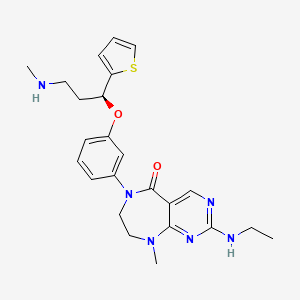
![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)pyrimidine-2,4-dione](/img/structure/B12404226.png)
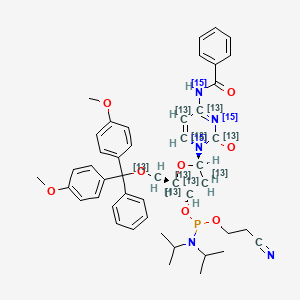
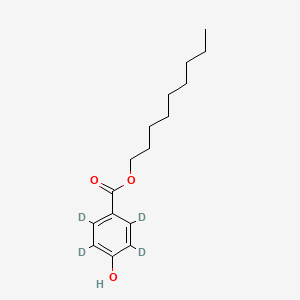
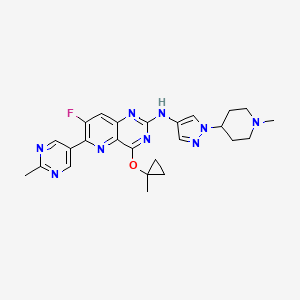

![(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-[tert-butyl(dimethyl)silyl]oxy-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B12404263.png)
